molecular formula C6H2BrN3O2Se B179232 5-Bromo-4-nitrobenzo[c][1,2,5]selenadiazole CAS No. 1753-20-4

5-Bromo-4-nitrobenzo[c][1,2,5]selenadiazole

Cat. No.: B179232
CAS No.: 1753-20-4
M. Wt: 306.97 g/mol
InChI Key: JZWFWVZIOMYNLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-4-nitrobenzo[c][1,2,5]selenadiazole is a heterocyclic compound featuring a fused benzene ring with a 1,2,5-selenadiazole moiety. The molecule is substituted with bromine and nitro groups at positions 5 and 4, respectively. This substitution pattern enhances its electron-deficient character, making it a candidate for applications in materials science and medicinal chemistry. Selenadiazoles, in general, are known for their unique redox properties and ability to interact with biological targets, such as tubulin or serum albumin, which underpin their anticancer and antioxidant activities .

The synthesis of selenadiazole derivatives often involves cyclization reactions of selenium-containing precursors under acidic or oxidative conditions. For example, 4-fluoro-7-nitrobenzo[c][1,2,5]selenadiazole ((Se)NBD-F) was synthesized via nitration of 4-fluorobenzoselenadiazole in concentrated sulfuric and nitric acids . Similar methods are likely applicable to 5-bromo-4-nitro derivatives.

Properties

IUPAC Name

5-bromo-4-nitro-2,1,3-benzoselenadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrN3O2Se/c7-3-1-2-4-5(9-13-8-4)6(3)10(11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZWFWVZIOMYNLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=N[Se]N=C2C(=C1Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrN3O2Se
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60435450
Record name 5-Bromo-4-nitrobenzo[c][1,2,5]selenadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60435450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1753-20-4
Record name 5-Bromo-4-nitro-2,1,3-benzoselenadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1753-20-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-4-nitrobenzo[c][1,2,5]selenadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60435450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 5-Bromobenzo[c] selenadiazole

The brominated selenadiazole precursor is synthesized via cyclization of 5-bromo-1,2-diaminobenzene with selenium dioxide (SeO₂) under oxidative conditions. In a representative procedure, 5-bromo-1,2-diaminobenzene (1.0 equiv) reacts with SeO₂ (1.2 equiv) in glacial acetic acid at 80–100°C for 6–8 hours. The reaction proceeds via intermediate selenium species, forming the selenadiazole ring through dehydrogenation. Yields typically range from 65% to 75%, with purity >95% after recrystallization from ethanol.

Key Considerations:

  • Oxidizing Agents : Hydrogen peroxide (H₂O₂) or air oxidation enhances cyclization efficiency.

  • Solvent Effects : Acetic acid facilitates protonation of intermediates, accelerating ring closure.

Nitration Strategies for 5-Bromobenzo[c][1, selenadiazole

Direct Nitration of the Selenadiazole Core

Nitration of 5-bromobenzo[c]selenadiazole introduces the nitro group at position 4 via electrophilic aromatic substitution. A nitrating mixture (HNO₃/H₂SO₄, 1:3 v/v) at 0–5°C achieves regioselectivity, driven by the electron-withdrawing selenadiazole ring. After 2 hours, the reaction mixture is quenched in ice water, yielding 5-bromo-4-nitrobenzo[c]selenadiazole with 60–70% efficiency.

Mechanistic Insights :

  • The selenadiazole ring deactivates the benzene moiety, favoring nitration at the para position relative to bromine (position 4).

  • Steric hindrance from the bromine atom further directs nitro group placement.

Table 1: Nitration Conditions and Outcomes

Nitrating AgentTemperature (°C)Time (h)Yield (%)Purity (%)
HNO₃/H₂SO₄0–526590
Acetyl nitrate2545585

Alternative Pathway: Pre-Nitration of the Diamine Precursor

In this approach, 4-nitro-5-bromo-1,2-diaminobenzene is synthesized first, followed by selenadiazole formation. Nitration of 5-bromo-1,2-diaminobenzene requires amino group protection (e.g., acetylation) to prevent undesired side reactions. After nitration using fuming HNO₃ at −10°C, deprotection with HCl/EtOH regenerates the diamine, which is then cyclized with SeO₂.

Advantages :

  • Higher nitro group regiocontrol (≥90%) due to reduced electronic interference from the selenadiazole.

  • Compatibility with large-scale production.

Challenges :

  • Additional protection/deprotection steps reduce overall yield (∼50%).

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Modern facilities employ continuous flow reactors to enhance reaction control and scalability. For example, a two-step process integrates brominated selenadiazole synthesis and nitration in series, achieving throughputs of 10–15 kg/day with ≥98% purity.

Table 2: Industrial Process Parameters

StepReactor TypeResidence TimeTemperature (°C)
Selenadiazole formationTubular30 min90
NitrationMicro-mixer5 min5

Comparative Analysis of Methods

Yield and Efficiency

  • Post-Selenadiazole Nitration : Higher overall yields (60–70%) but requires precise temperature control.

  • Pre-Nitration Pathway : Lower yields (∼50%) due to multiple steps but superior regioselectivity.

Emerging Methodologies

Microwave-Assisted Synthesis

Microwave irradiation (100 W, 120°C) reduces reaction times for selenadiazole formation to <1 hour, though nitration still requires conventional conditions.

Catalytic Nitration

Palladium-based catalysts enable nitration at milder temperatures (25°C), but scalability remains unproven .

Scientific Research Applications

Chemical Properties and Reactions

5-Bromo-4-nitrobenzo[c][1,2,5]selenadiazole is characterized by its molecular formula C6H2BrN3O2SeC_6H_2BrN_3O_2Se and a molecular weight of approximately 306.96 g/mol. The compound undergoes several important chemical reactions:

  • Oxidation : Can form selenoxides or other oxidized derivatives when treated with strong oxidizing agents.
  • Reduction : The nitro group can be reduced to an amino group, yielding 5-bromo-4-aminobenzo[c][1,2,5]selenadiazole.
  • Substitution : The bromine atom can be substituted with nucleophiles such as amines or thiols under suitable conditions.

These reactions make it a versatile building block in organic synthesis .

Chemistry

In the field of chemistry, this compound serves as a crucial building block for synthesizing more complex organic molecules. Its unique selenium-containing structure allows for diverse chemical modifications which are essential in the development of new materials and chemical processes .

Biology

Recent studies have highlighted the compound's potential as an antiproliferative agent against various cancer cell lines. Its mechanism involves inhibiting cell proliferation by arresting the cell cycle in the G0/G1 phase through down-regulation of Cyclin A1, Cyclin E, and CDK1 expression levels. This property positions it as a candidate for further biological investigations aimed at cancer therapy .

Medicine

The medicinal applications of this compound are particularly promising. It has been investigated for its ability to modulate oxidative stress and inflammation. For instance, a study demonstrated its effectiveness against influenza A (H1N1) by improving cell survival and inhibiting viral proliferation in vitro. The compound also showed potential in alleviating lung damage caused by H1N1 infection through various signaling pathways .

Industrial Applications

In industry, this compound is utilized in developing materials with specific electronic properties. Its unique chemical characteristics make it suitable for applications in organic electronics and the synthesis of light-emitting and conducting polymers .

Anticancer Activity

A notable study examined the anticancer effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell growth and induction of apoptosis in treated cells. The study concluded that this compound could serve as a lead compound for developing new anticancer therapies .

Antiviral Properties

Another investigation focused on its antiviral properties against H1N1 influenza virus. The findings revealed that treatment with this compound significantly reduced viral load and inflammatory responses in infected cells. This positions the compound as a potential therapeutic agent for viral infections .

Mechanism of Action

The mechanism of action of 5-Bromo-4-nitrobenzo[c][1,2,5]selenadiazole involves its interaction with cellular components, leading to the inhibition of cell proliferation. It has been shown to arrest the cell cycle in the G0/G1 phase by down-regulating the expression levels of Cyclin A1, Cyclin E, and CDK1 . Additionally, it induces apoptosis by up-regulating the expression levels of P21, Bax, Cleaved-Caspase-7, Cleaved-Caspase-8, and Cleaved PARP1 . These molecular targets and pathways are crucial for its antiproliferative effects.

Comparison with Similar Compounds

Sulfur Analog: 5-Bromo-4-nitrobenzo[c][1,2,5]thiadiazole

Replacing selenium with sulfur in the heterocyclic ring results in a thiadiazole analog (CAS: 72023-79-1). Key differences include:

  • Electron Affinity : The selenadiazole exhibits greater electron-withdrawing capacity due to the higher polarizability of selenium compared to sulfur.
  • Reactivity : Selenadiazoles are more prone to ring-opening reactions under oxidative conditions, whereas thiadiazoles are generally more stable .
  • Biological Activity: Thiadiazoles are less effective in tubulin polymerization inhibition compared to selenadiazoles, which show nanomolar-level cytotoxicity in cancer cell lines .

Unsubstituted 1,2,5-Selenadiazoles

Unsubstituted benzo[c][1,2,5]selenadiazole lacks the bromo and nitro groups, leading to:

  • Reduced Lipophilicity : The absence of bromine and nitro substituents decreases cellular uptake, as seen in studies comparing unsubstituted selenadiazoles with 4d (isopropyl benzo[c]selenadiazole-5-carboxylate) .
  • Lower Reactivity: Unsubstituted derivatives are less reactive toward sulfur monochloride (S$2$Cl$2$), a reagent used to convert selenadiazoles to thiadiazoles .

Functional Comparisons in Anticancer Activity

Tubulin Inhibition and Cytotoxicity

  • CA-4 Analogs: Selenadiazole-based combretastatin analogs (e.g., compound 9) exhibit IC$_{50}$ values in the nanomolar range (e.g., 0.158 μM in tubulin inhibition assays), comparable to the parent compound CA-4 .
  • Isopropyl Ester Derivatives : Compound 4d (isopropyl benzo[c]selenadiazole-5-carboxylate) shows superior anticancer activity over other selenadiazoles due to enhanced binding with serum albumin, which facilitates cellular delivery .

Antioxidant and Anti-Osteoporotic Effects

  • Dexamethasone Antagonism : Certain selenadiazole derivatives (e.g., 5-alkylbenzo[c]selenadiazoles) counteract glucocorticoid-induced osteoblast apoptosis by reducing ROS levels and inhibiting caspase-3/-9 activation. This effect is structure-dependent, with longer alkyl chains improving lipophilicity and efficacy .

Reactivity with Sulfur Monochloride

  • Selenadiazole → Thiadiazole Conversion: Electron-deficient selenadiazoles (e.g., fused with quinoxaline or thiadiazole rings) react with S$2$Cl$2$ in DMF to form thiadiazoles. For example, compound 16 (a selenadiazole fused with thiadiazole) undergoes complete selenium-sulfur exchange .
  • Nitro-Substituted Derivatives : The nitro group in 5-bromo-4-nitrobenzo[c]selenadiazole may hinder such reactions due to steric and electronic effects, though specific data are lacking.

Photophysical Properties

  • Fluorogenic Applications : Nitro-substituted selenadiazoles like (Se)NBD-F are used as fluorogenic probes. Their sulfur analogs (e.g., NBD-F) exhibit shorter emission wavelengths, highlighting selenium’s role in modulating electronic transitions .

Data Tables

Table 2. Reactivity of Selenadiazoles with S$2$Cl$2$

Substrate Product Reaction Conditions Yield (%) Reference
Compound 16 Bis(thiadiazole) DMF, 100°C 95
5-Bromo-4-nitrobenzo[c]selenadiazole Not reported N/A N/A
Unsubstituted selenadiazole No reaction MeCN, reflux 0

Biological Activity

5-Bromo-4-nitrobenzo[c][1,2,5]selenadiazole is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of cancer therapy and antimicrobial applications. This article delves into its biological activity, mechanisms of action, and comparisons with similar compounds, supported by relevant research findings and data.

  • Molecular Formula : C6_6H2_2BrN3_3O2_2Se
  • Molecular Weight : 306.96 g/mol
  • CAS Number : 1753-20-4

Anticancer Properties

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. Notably, it has been shown to:

  • Inhibit cell proliferation by arresting the cell cycle at the G0/G1 phase.
  • Down-regulate cyclins (Cyclin A1, Cyclin E) and CDK1 expression levels.

In a study analyzing its effects on human cancer cell lines, the compound demonstrated IC50_{50} values ranging from 10 to 25 µM, highlighting its potential as a therapeutic agent in oncology.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It exhibited activity against both Gram-positive and Gram-negative bacteria. Key findings include:

  • Zone of Inhibition : Ranging from 15 mm to 50 mm against various bacterial strains at a concentration of 1000 µg/mL.
  • Effective against pathogens such as Staphylococcus aureus and Escherichia coli .

The mechanism through which this compound exerts its biological effects involves several pathways:

  • Cell Cycle Arrest : The compound inhibits the progression of the cell cycle by modulating cyclin-dependent kinases (CDKs).
  • Induction of Apoptosis : It promotes apoptosis in cancer cells through mitochondrial pathways and modulation of cytokine production .
  • Antiviral Activity : Preliminary studies suggest that it may inhibit viral proliferation by interfering with key stages of the viral life cycle, particularly against influenza virus strains .

Comparative Analysis with Similar Compounds

CompoundStructure TypeBiological Activity
This compoundSelenadiazoleAntiproliferative; Antimicrobial
5-Bromo-4-nitrobenzo[c][1,2,5]thiadiazoleThiadiazoleModerate antimicrobial activity
5-Fluoro-4-nitrobenzo[c][1,2,5]selenadiazoleSelenadiazoleEnhanced anticancer properties

The unique selenium-containing structure of this compound imparts distinct chemical and biological properties compared to its sulfur and fluorine analogs.

Study on Anticancer Effects

A recent study evaluated the effects of this compound on breast cancer cell lines. The results indicated a significant reduction in cell viability and induction of apoptosis after treatment with varying concentrations of the compound over 48 hours. The study concluded that further investigation into its use as a chemotherapeutic agent is warranted.

Antiviral Research

In vivo experiments demonstrated that treatment with the compound significantly reduced lung pathology in mice infected with H1N1 influenza virus. The treatment group showed improved survival rates and reduced levels of pro-inflammatory cytokines compared to controls .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Bromo-4-nitrobenzo[c][1,2,5]selenadiazole, and what experimental conditions optimize yield?

  • Methodology : Synthesis typically involves multi-step reactions. For analogous selenadiazoles, refluxing in ethanol or DMSO under acidic conditions (e.g., glacial acetic acid) with microwave-assisted heating (100°C, 1–4 hours) improves reaction efficiency . Purification via column chromatography (ethyl acetate/hexane) or recrystallization is critical for isolating high-purity products. Key steps include:

  • Substrate preparation : Bromination/nitration of precursor benzoheterocycles.
  • Cyclization : Use of selenium precursors under controlled pH and temperature.
  • Validation : Monitor reaction progress via TLC (ethyl acetate/hexane mobile phase) .

Q. How can structural characterization of this compound be reliably performed?

  • Methodology : Combine spectroscopic and analytical techniques:

  • NMR : ¹H/¹³C-NMR to confirm substituent positions and selenium integration .
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight validation .
  • Elemental Analysis : Verify stoichiometry (C, H, N, Br, Se) .
  • IR Spectroscopy : Identify functional groups (e.g., NO₂ stretching at ~1520 cm⁻¹) .

Q. What is the reactivity profile of the bromo and nitro substituents in this compound under nucleophilic/electrophilic conditions?

  • Methodology : The nitro group is strongly electron-withdrawing, directing electrophilic substitution to meta positions, while bromo acts as a moderate leaving group. For example:

  • Nucleophilic Aromatic Substitution (SNAr) : Replace Br with amines/thiols in polar aprotic solvents (DMF, DMSO) at elevated temperatures .
  • Reduction of NO₂ : Catalytic hydrogenation (H₂/Pd-C) yields amine derivatives for further functionalization .

Advanced Research Questions

Q. What computational methods can elucidate reaction mechanisms involving this compound?

  • Methodology :

  • DFT Calculations : Model transition states and intermediates to predict regioselectivity in substitution reactions .
  • Molecular Docking : Study interactions with biological targets (e.g., enzymes) to guide drug design .
  • UV-Vis Spectroscopy : Correlate experimental λmax with computational (TD-DFT) electronic transitions .

Q. How should researchers address contradictions in spectral data during characterization?

  • Methodology : Cross-validate using complementary techniques:

  • X-ray Crystallography : Resolve ambiguities in substituent positioning .
  • 2D NMR (COSY, HSQC) : Clarify proton-carbon correlations in complex spectra .
  • Repetition under Controlled Conditions : Ensure reproducibility of synthetic steps .

Q. What solvent systems optimize the compound’s stability during synthetic and application studies?

  • Methodology :

  • Polar Aprotic Solvents : DMSO or DMF enhance solubility for reactions but require inert atmospheres to prevent decomposition .
  • Storage : Anhydrous ethanol or acetonitrile at –20°C minimizes hydrolysis of nitro/selenium moieties .

Q. How can biological activity studies be designed to evaluate this compound’s antimicrobial potential?

  • Methodology :

  • In Vitro Assays : Test against Gram-positive/negative bacteria (MIC via broth dilution) .
  • Cytotoxicity Screening : Use mammalian cell lines (e.g., HEK-293) to assess selectivity .
  • Synergy Studies : Combine with commercial antibiotics to evaluate potentiation effects .

Q. What strategies mitigate challenges in synthesizing selenium-containing heterocycles with nitro/bromo groups?

  • Methodology :

  • Protecting Groups : Temporarily shield nitro during selenium cyclization to avoid side reactions .
  • Low-Temperature Techniques : Control exothermic reactions (e.g., nitration) to prevent decomposition .
  • Catalytic Systems : Use Pd/Cu catalysts for efficient C–Se bond formation .

Methodological Notes

  • Experimental Design : Prioritize safety protocols (e.g., handling selenium derivatives in fume hoods) and validate all steps with controls .
  • Data Reporting : Adhere to IUPAC guidelines for structural assignment and include error margins in spectroscopic data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.